molecular formula C15H15FN2O2 B4040486 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4040486
M. Wt: 274.29 g/mol
InChI Key: OZNWMBVRBQMQCU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a fluorophenoxy group and a pyridinylmethyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-11(20-14-4-2-13(16)3-5-14)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNWMBVRBQMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide typically involves the reaction of 4-fluorophenol with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyridinylmethyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide include:

    2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    2-(4-bromophenoxy)-N-(pyridin-4-ylmethyl)propanamide: The presence of a bromine atom can lead to different chemical and biological activities compared to the fluorine analog.

    2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide: The methyl group can influence the compound’s hydrophobicity and steric interactions.

    2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)propanamide: The nitro group can introduce electron-withdrawing effects, altering the compound’s reactivity and interaction with molecular targets

Biological Activity

2-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H16FN3O2
  • Molecular Weight : 287.31 g/mol
  • IUPAC Name : this compound

This compound features a fluorinated phenyl group and a pyridine moiety, which are significant for its biological interactions.

Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on specific biological pathways. For instance, the inhibition of the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2) has been noted in related compounds, suggesting a potential mechanism for anti-inflammatory effects . This enzyme is linked to various cardiovascular diseases, thus positioning such compounds as candidates for therapeutic intervention.

Pharmacological Effects

The biological evaluations have demonstrated several pharmacological effects, including:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.
  • Anticancer Properties : Studies on related compounds indicate potential anticancer activity through the modulation of immune checkpoints like PD-L1. The ability to disrupt PD-1/PD-L1 interactions could enhance T-cell responses against tumors .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy in disrupting PD-1/PD-L1 binding. For example, one study reported that a structurally analogous compound exhibited a dissociation constant (KD) of approximately 27 nM, indicating strong binding affinity to PD-L1 . This suggests that this compound may similarly affect immune checkpoint pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in inflammatory markers
AnticancerDisruption of PD-1/PD-L1 binding
Enzyme InhibitionInhibition of Lp-PLA2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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